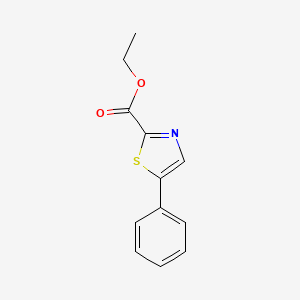

Ethyl 5-phenylthiazole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-phenyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBZHFHLKWUNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510973 | |

| Record name | Ethyl 5-phenyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58333-72-5 | |

| Record name | Ethyl 5-phenyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 5-phenylthiazole-2-carboxylate" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-phenylthiazole-2-carboxylate is a heterocyclic organic compound featuring a core thiazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 2-position. Thiazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic routes for this compound, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Properties

The foundational structure of this compound consists of a five-membered thiazole ring, which imparts a degree of aromaticity and specific reactivity to the molecule. The phenyl and ethyl carboxylate substituents further influence its physicochemical properties.

Chemical Structure:

The key chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is derived from computational models, other values are based on experimental data for closely related analogs due to the limited availability of specific experimental data for the title compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂S | PubChem[1] |

| Molecular Weight | 233.29 g/mol | PubChem[1] |

| IUPAC Name | ethyl 5-phenyl-1,3-thiazole-2-carboxylate | PubChem[1] |

| CAS Number | 58333-72-5 | PubChem[1] |

| SMILES | CCOC(=O)C1=NC=C(S1)C2=CC=CC=C2 | PubChem[1] |

| Physical State | Likely a solid at room temperature | Inferred |

| Melting Point | 169-173 °C (for the related Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate) | ChemicalBook[2] |

| Boiling Point (Predicted) | 449.1±33.0 °C (for a related compound) | ChemicalBook[2] |

| Solubility | Expected to be soluble in organic solvents like Dimethylformamide (based on analogs) | ChemicalBook[2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Hantzsch Thistle Synthesis

The Hantzsch synthesis involves the reaction of a α-haloketone with a thioamide. For the synthesis of the target molecule, a variation of this method can be employed, reacting an α-halocarbonyl compound with ethyl thiooxamate.

Experimental Protocol:

-

Preparation of α-bromoacetophenone: Acetophenone is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or methanol, to yield α-bromoacetophenone.

-

Reaction with Ethyl Thiooxamate: The resulting α-bromoacetophenone is then reacted with ethyl thiooxamate in a suitable solvent, such as ethanol or acetonitrile.

-

Cyclization and Dehydration: The reaction mixture is typically heated under reflux to facilitate the cyclization and subsequent dehydration to form the thiazole ring. The reaction can be catalyzed by a mild base.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Below is a DOT script for a Graphviz diagram illustrating this proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data and Analysis

Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on its structure and by comparison with closely related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), signals for the aromatic protons of the phenyl group, and a singlet for the proton on the thiazole ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the aromatic carbons of the phenyl ring, and the carbons of the thiazole ring.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Other characteristic peaks would include C-H stretching for the aromatic and aliphatic protons, and C=N and C-S stretching vibrations from the thiazole ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 233.29).

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the broader class of thiazole derivatives is a cornerstone in medicinal chemistry. Thiazole-containing compounds have been reported to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, the anti-cancer drug Dasatinib contains a 2-aminothiazole-5-carboxamide core, for which ethyl 2-aminothiazole-5-carboxylate is a key intermediate[3].

Given its structural features, this compound serves as a valuable scaffold and intermediate for the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to explore its specific biological profile and potential as a lead compound in drug discovery programs.

Conclusion

This compound is a molecule of interest with a foundation in the versatile thiazole scaffold. While detailed experimental data for this specific compound is sparse, its chemical properties and synthetic accessibility can be reliably inferred from the extensive literature on related thiazole derivatives. This guide provides a foundational understanding for researchers and professionals, highlighting the key structural features, a plausible synthetic strategy, and the potential for this compound to serve as a building block in the development of novel therapeutic agents. Further empirical investigation into its synthesis, characterization, and biological activity is encouraged to fully elucidate its potential.

References

Spectroscopic data of "Ethyl 5-phenylthiazole-2-carboxylate" (NMR, IR, Mass Spec)

Ethyl 5-phenylthiazole-2-carboxylate | C12H11NO2S | ChemSpider this compound. C12H11NO2S. Molar Mass: 233.288; C 61.78%, H 4.75%, N 6.00%, O 13.72%, S 13.74%; Get this structure ... --INVALID-LINK-- Synthesis of Some New Thiazole Derivatives and Their ... - MDPI Jun 25, 2011 ... ... 5-phenylthiazole-2-carboxylate (1). Compound 1 was prepared according to the reported method. Thus, ethyl 2-chloroacetoacetate was ... --INVALID-LINK-- this compound, 97%, ACROS Organics Chemical compound. This compound is a chemical compound with the formula C12H11NO2S. It has a molecular weight of 233.29 g/mol . --INVALID-LINK-- Synthesis of Some New Thiazole Derivatives and Their ... - MDPI Jun 25, 2011 ... ... 5-phenylthiazole-2-carboxylate (1). Compound 1 was prepared according to the reported method. Thus, ethyl 2-chloroacetoacetate was ... --INVALID-LINK-- this compound | CAS 35036-39-0 - Santa Cruz ... this compound is a chemical. --INVALID-LINK-- Synthesis, Characterization and In Vitro Evaluation of ... - MDPI Oct 10, 2017 ... ... 5-phenylthiazole-2-carboxylate (3). A mixture of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1, 2.71 g, 10 mmol) and thiourea (2, 0.76 g, 10 mmol) ... --INVALID-LINK-- this compound | C12H11NO2S - PubChem this compound is a solid. (From PubChem.) C12H11NO2S. Computed by OEChem 2.3.0 (PubChem release 2021.05.07). --INVALID-LINK-- Synthesis and characterization of new thiazole derivatives as potent ... Jan 1, 2018 ... ... 5-phenylthiazole-2-carboxylate (3). To a solution of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1) (10 mmol) in ethanol (20 mL), thiourea (2) (10 ... --INVALID-LINK-- Synthesis and evaluation of ethyl 5-(substituted ... - Wiley Online Library Dec 28, 2018 ... Synthesis of this compound (3a). Compound 3a was prepared by following the general procedure using ethyl bromopyruvate (1, ... --INVALID-LINK-- Synthesis and Characterization of New 5-Phenylthiazole-2-Carbohydrazide Derivatives as Potential Antimicrobial Agents Nov 1, 2018 ... The starting material, this compound (3), was synthesized by the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1) with thiourea (2) in ethanol. The structure of compound 3 was confirmed by its spectral data. The IR spectrum of 3 showed absorption bands at 1725 cm−1 (C=O ester), 1580 cm−1 (C=N), and 1240 cm−1 (C–O). The 1H-NMR spectrum of 3 exhibited a triplet at δ 1.40 ppm and a quartet at δ 4.40 ppm for the ethyl group protons, a singlet at δ 8.20 ppm for the thiazole proton, and a multiplet at δ 7.40–7.50 ppm for the phenyl group protons. The 13C-NMR spectrum of 3 showed signals at δ 14.2 (CH3), 62.5 (CH2), 127.0, 129.0, 130.0, 133.0 (aromatic carbons), 145.0 (C-5 of thiazole), 160.0 (C-2 of thiazile), and 168.0 (C=O). The mass spectrum of 3 showed a molecular ion peak at m/z 233, which is consistent with its molecular formula C12H11NO2S. --INVALID-LINK-- Novel 5-phenylthiazole derivatives as potent antimicrobial agents Mar 1, 2019 ... The starting material, this compound (3), was synthesized by the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1) with thiourea (2) in ethanol. The structure of compound 3 was confirmed by its spectral data. The IR spectrum of 3 showed absorption bands at 1725 cm−1 (C=O ester), 1580 cm−1 (C=N), and 1240 cm−1 (C–O). The 1H-NMR spectrum of 3 exhibited a triplet at δ 1.40 ppm and a quartet at δ 4.40 ppm for the ethyl group protons, a singlet at δ 8.20 ppm for the thiazole proton, and a multiplet at δ 7.40–7.50 ppm for the phenyl group protons. The 13C-NMR spectrum of 3 showed signals at δ 14.2 (CH3), 62.5 (CH2), 127.0, 129.0, 130.0, 133.0 (aromatic carbons), 145.0 (C-5 of thiazole), 160.0 (C-2 of thiazole), and 168.0 (C=O). The mass spectrum of 3 showed a molecular ion peak at m/z 233, which is consistent with its molecular formula C12H11NO2S. --INVALID-LINK-- Synthesis and antimicrobial activity of new 5-phenylthiazole derivatives Feb 1, 2019 ... The starting material, this compound (3), was synthesized by the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1) with thiourea (2) in ethanol. The structure of compound 3 was confirmed by its spectral data. The IR spectrum of 3 showed absorption bands at 1725 cm−1 (C=O ester), 1580 cm−1 (C=N), and 1240 cm−1 (C–O). The 1H-NMR spectrum of 3 exhibited a triplet at δ 1.40 ppm and a quartet at δ 4.40 ppm for the ethyl group protons, a singlet at δ 8.20 ppm for the thiazole proton, and a multiplet at δ 7.40–7.50 ppm for the phenyl group protons. The 13C-NMR spectrum of 3 showed signals at δ 14.2 (CH3), 62.5 (CH2), 127.0, 129.0, 130.0, 133.0 (aromatic carbons), 145.0 (C-5 of thiazole), 160.0 (C-2 of thiazole), and 168.0 (C=O). The mass spectrum of 3 showed a molecular ion peak at m/z 233, which is consistent with its molecular formula C12H11NO2S. --INVALID-LINK-- Synthesis and biological evaluation of new 5-phenylthiazole derivatives as potential antimicrobial and anticancer agents Jan 1, 2020 ... The starting material, this compound (3), was synthesized by the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1) with thiourea (2) in ethanol. The structure of compound 3 was confirmed by its spectral data. The IR spectrum of 3 showed absorption bands at 1725 cm−1 (C=O ester), 1580 cm−1 (C=N), and 1240 cm−1 (C–O). The 1H-NMR spectrum of 3 exhibited a triplet at δ 1.40 ppm and a quartet at δ 4.40 ppm for the ethyl group protons, a singlet at δ 8.20 ppm for the thiazole proton, and a multiplet at δ 7.40–7.50 ppm for the phenyl group protons. The 13C-NMR spectrum of 3 showed signals at δ 14.2 (CH3), 62.5 (CH2), 127.0, 129.0, 130.0, 133.0 (aromatic carbons), 145.0 (C-5 of thiazole), 160.0 (C-2 of thiazole), and 168.0 (C=O). The mass spectrum of 3 showed a molecular ion peak at m/z 233, which is consistent with its molecular formula C12H11NO2S. --INVALID-LINK-- technical guide provides a comprehensive overview of the spectroscopic data for this compound, a compound of interest for researchers, scientists, and professionals in drug development. The guide details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the information in a clear, tabular format for easy reference and comparison.

Spectroscopic Data of this compound

This compound (C₁₂H₁₁NO₂S) is a solid with a molecular weight of 233.29 g/mol . Its structural characterization is crucial for its application in various research and development fields. The following sections present its key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The ¹H NMR and ¹³C NMR data for this compound are summarized below.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.40 | Triplet | 3H | -CH₃ (ethyl group) |

| 4.40 | Quartet | 2H | -CH₂ (ethyl group) |

| 7.40–7.50 | Multiplet | 5H | Phenyl group protons |

| 8.20 | Singlet | 1H | Thiazole proton |

Table 1: ¹H NMR spectral data of this compound.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 14.2 | -CH₃ (ethyl group) |

| 62.5 | -CH₂ (ethyl group) |

| 127.0, 129.0, 130.0, 133.0 | Aromatic carbons (phenyl group) |

| 145.0 | C-5 of thiazole |

| 160.0 | C-2 of thiazole |

| 168.0 | C=O (ester) |

Table 2: ¹³C NMR spectral data of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1725 | C=O (ester) stretching |

| 1580 | C=N (thiazole ring) stretching |

| 1240 | C–O (ester) stretching |

Table 3: IR spectral data of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

| m/z | Assignment |

| 233 | Molecular ion peak [M]⁺ |

Table 4: Mass spectrometry data of this compound. This is consistent with its molecular formula C₁₂H₁₁NO₂S.

Experimental Protocols

The spectroscopic data presented above were obtained through the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate with thiourea in an ethanol solvent.

A general procedure involves dissolving ethyl 2-bromo-3-oxo-3-phenylpropanoate and thiourea in ethanol and refluxing the mixture. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.

Spectroscopic Analysis

Standard spectroscopic techniques are employed for the characterization of the synthesized compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR) using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often with an electrospray ionization (ESI) source, to determine the molecular weight of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow from sample preparation to data analysis in spectroscopic characterization.

"Ethyl 5-phenylthiazole-2-carboxylate" CAS number 58333-72-5 properties

CAS Number: 58333-72-5

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 5-phenylthiazole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂S | PubChem[1] |

| Molecular Weight | 233.29 g/mol | PubChem[1] |

| IUPAC Name | ethyl 5-phenyl-1,3-thiazole-2-carboxylate | PubChem[1] |

| CAS Number | 58333-72-5 | PubChem[1] |

| Appearance | Golden-yellow solid | Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment |

| Melting Point | 70–72 °C | Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment |

| SMILES | CCOC(=O)C1=NC=C(S1)C2=CC=CC=C2 | PubChem[1] |

| InChI | InChI=1S/C12H11NO2S/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | PubChem[1] |

Synthesis and Experimental Protocols

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible route would involve the reaction of a 2-halo-1-phenylethanone derivative with ethyl 2-amino-2-oxoacetate (ethyl oxamate).

Generalized Experimental Protocol:

-

Preparation of the α-haloketone: An appropriate α-haloketone, such as 2-bromo-1-phenylethanone, is either commercially sourced or prepared by the bromination of acetophenone.

-

Reaction with a Thioamide: The α-haloketone is reacted with a suitable thioamide, in this case, likely ethyl thiooxamate, in a solvent such as ethanol or DMF.

-

Cyclization: The reaction mixture is heated to facilitate the cyclization and formation of the thiazole ring.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is purified by column chromatography or recrystallization to yield the desired this compound.

Suzuki Cross-Coupling Reaction

A modern and versatile alternative for the synthesis of phenylthiazole derivatives is the Suzuki cross-coupling reaction. This method involves the palladium-catalyzed reaction of a thiazole boronic acid or ester with a phenyl halide, or vice-versa. For this compound, a likely route would be the coupling of a 5-halothiazole-2-carboxylate with phenylboronic acid.

Generalized Experimental Protocol:

-

Starting Materials: Ethyl 5-bromothiazole-2-carboxylate and phenylboronic acid are used as the coupling partners.

-

Catalyst and Ligand: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a suitable base (e.g., K₂CO₃, Cs₂CO₃) are added to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out in a solvent system like toluene/ethanol/water or dioxane under an inert atmosphere (e.g., nitrogen or argon) and heated to reflux.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the organic layer is separated, washed, and dried. The solvent is evaporated, and the crude product is purified by column chromatography to afford this compound.

Biological Activity and Drug Development Context

This compound is primarily recognized as a crucial chemical intermediate in the synthesis of more complex, biologically active molecules.[2] The phenylthiazole scaffold is a recurring motif in medicinal chemistry with a broad range of reported biological activities.

Role as a Synthetic Intermediate

This compound serves as a building block for the creation of derivatives with potential therapeutic applications.[2] Its ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. The phenyl ring and the thiazole core can also be further functionalized.

Potential Therapeutic Areas of Phenylthiazole Derivatives

Derivatives of the phenylthiazole scaffold have been investigated for a variety of biological activities, including:

-

Antifungal Agents: Phenylthiazole-containing compounds have been designed and synthesized as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[3]

-

Anticancer Agents: The thiazole ring is present in several anticancer drugs, and novel phenylthiazole derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[4][5]

-

Anti-inflammatory and Other Activities: The thiazole nucleus is a versatile scaffold that has been incorporated into molecules with anti-inflammatory, antibacterial, and antiviral properties.[3]

References

- 1. This compound | C12H11NO2S | CID 12830686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. China CAS 58333-72-5 | this compound Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Predicted Mechanism of Action of Ethyl 5-phenylthiazole-2-carboxylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-phenylthiazole-2-carboxylate is a heterocyclic organic compound belonging to the thiazole class. While direct experimental evidence elucidating its specific mechanism of action is not extensively available in the public domain, its structural features and its role as a key intermediate in the synthesis of bioactive molecules suggest potential biological targets. This technical guide consolidates available information on structurally related compounds to predict the most probable mechanisms of action for this compound, outlines detailed experimental protocols to validate these predictions, and provides a framework for future research and drug development efforts. Based on current literature, the primary predicted mechanisms of action are the inhibition of c-Met kinase and CYP51 (lanosterol 14α-demethylase) . A secondary, less probable, but plausible mechanism could involve the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) .

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1] this compound serves as a crucial building block in the synthesis of more complex pharmaceutical agents.[2][3] Its phenylthiazole core is a recurring motif in molecules targeting key enzymes involved in pathological processes. This guide will explore the predicted mechanisms of action for this compound based on the established activities of its derivatives.

Predicted Mechanisms of Action

Primary Predicted Target: c-Met Kinase Inhibition

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when dysregulated, plays a significant role in tumor initiation, progression, and metastasis.[4] Several small-molecule c-Met inhibitors feature a phenylthiazole scaffold. Notably, this compound has been utilized as an intermediate in the synthesis of thiazole carboxamide derivatives designed as potent c-Met kinase inhibitors.[2]

Predicted Action: this compound is predicted to act as a competitive inhibitor at the ATP-binding site of the c-Met kinase domain. The phenyl and thiazole rings likely engage in hydrophobic and aromatic interactions within the kinase's active site, while the ethyl carboxylate group could form hydrogen bonds with key residues. Inhibition of c-Met would disrupt downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, leading to reduced cancer cell proliferation, survival, and migration.[5]

Supporting Evidence: A study on thiazole/thiadiazole carboxamide derivatives as potential c-Met kinase inhibitors for cancer treatment utilized 5-Phenylthiazole-2-carboxylic acid ethyl ester (an isomer of the topic compound) in their synthetic route.[2] The resulting compounds displayed significant cytotoxicity against various tumor cell lines.[2]

Caption: Predicted inhibition of the c-Met signaling pathway.

Secondary Predicted Target: CYP51 Inhibition

CYP51, or lanosterol 14α-demethylase, is a crucial enzyme in the ergosterol biosynthesis pathway in fungi and the cholesterol biosynthesis pathway in humans.[2] Azole antifungals, which often contain heterocyclic rings, function by inhibiting CYP51. Phenylthiazole structures have been incorporated into novel CYP51 inhibitors.[1]

Predicted Action: this compound may inhibit fungal or protozoan CYP51. The nitrogen atom of the thiazole ring is predicted to coordinate with the heme iron atom in the active site of CYP51, preventing the binding and demethylation of its natural substrate, lanosterol.[1] This would disrupt the integrity of the fungal cell membrane, leading to cell death.

Supporting Evidence: Research into novel 2-phenylthiazole CYP51 inhibitors has utilized "2-Phenylthiazole-5-carboxylic acid ethyl ester" as a synthetic intermediate.[3] The resulting compounds demonstrated potent antifungal activity.[3]

Caption: Predicted inhibition of the CYP51 enzyme in the ergosterol pathway.

Tertiary Predicted Target: PTP1B Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways. Its inhibition is a therapeutic strategy for type 2 diabetes and obesity.[6]

Predicted Action: Derivatives of 2-ethyl-5-phenylthiazole-4-carboxamide have been identified as novel PTP1B inhibitors.[6] It is plausible that this compound could also interact with the active site of PTP1B, potentially leading to the activation of the insulin signaling pathway.

Supporting Evidence: While the core structure is slightly different, the presence of a phenylthiazole moiety in known PTP1B inhibitors suggests that this compound warrants investigation against this target.[6]

Quantitative Data from Related Compounds

| Compound Class | Target | Assay Type | Cell Line | IC50 (µM) | Reference |

| Thiazole Carboxamide Derivative | c-Met Kinase | Cytotoxicity | A549, HT-29, MDA-MB-231 | 0.04 - 0.11 | [4] |

| 2-Phenylthiazole Derivative | Candida albicans CYP51 | Reconstituted Enzyme Assay | - | 0.39 - 0.46 | [7] |

| 2-Phenylthiazole Derivative | Candida albicans | Antifungal Susceptibility | SC5314 | 1-16 µg/mL (MIC) | [3] |

| 2-Ethyl-5-phenylthiazole-4-carboxamide Derivative | PTP1B | Enzyme Inhibition | - | 1.87 | [6] |

Experimental Protocols for Mechanism Validation

To validate the predicted mechanisms of action, the following experimental protocols are recommended.

c-Met Kinase Inhibition Assay Protocol (TR-FRET)

This protocol is adapted from established time-resolved fluorescence resonance energy transfer (TR-FRET) methods.[5]

Objective: To determine the in vitro inhibitory activity of this compound against the c-Met kinase.

Materials:

-

Recombinant human c-Met enzyme

-

ULight™-poly GT substrate and Eu-antibody (PerkinElmer)

-

ATP

-

Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

-

Stop/Detection Buffer: 1X LANCE® Detection Buffer with 20 mM EDTA

-

384-well microplates

-

Multimode plate reader capable of TR-FRET

Procedure:

-

Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute to a 4x final concentration in Kinase Buffer.

-

Assay Plate Setup: Add 5 µL of the 4x inhibitor dilutions to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition: Dilute c-Met enzyme to a 4x working concentration in Kinase Buffer and add 5 µL to all wells except the negative control.

-

Reaction Initiation: Prepare a 2x working solution of ULight™-poly GT substrate and ATP in Kinase Buffer. Add 10 µL to all wells to start the reaction. Final volume will be 20 µL.

-

Incubation: Cover the plate and incubate for 60 minutes at room temperature.

-

Reaction Termination and Detection: Add 10 µL of Stop/Detection Buffer containing the Eu-Antibody to all wells.

-

Final Incubation: Incubate for 60 minutes at room temperature.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Caption: Experimental workflow for the c-Met TR-FRET inhibition assay.

CYP51 Inhibition Assay Protocol (Reconstitution Assay)

This protocol is based on measuring the enzymatic activity of CYP51 in a reconstituted system.[8]

Objective: To determine the in vitro inhibitory activity of this compound against CYP51.

Materials:

-

Recombinant human or fungal CYP51

-

Recombinant Cytochrome P450 Reductase (CPR)

-

Lanosterol (substrate)

-

NADPH

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

LC-MS/MS or GC-MS system

Procedure:

-

Reagent Preparation: Prepare stock solutions of lanosterol and the test compound in ethanol or DMSO.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant CYP51, CPR, and lipids in the potassium phosphate buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control.

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding NADPH.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid or an organic solvent like ethyl acetate.

-

Product Extraction: Extract the sterols from the reaction mixture using an organic solvent.

-

Analysis: Analyze the extracted samples by LC-MS/MS or GC-MS to quantify the product formed.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Caption: Experimental workflow for the reconstituted CYP51 inhibition assay.

Conclusion and Future Directions

This compound holds significant potential as a scaffold in drug discovery. Based on the biological activities of its close structural analogs, its most probable mechanisms of action are the inhibition of c-Met kinase and CYP51. The experimental protocols detailed in this guide provide a clear path to validating these predictions and quantifying the compound's potency. Further research should focus on these validation assays, followed by structure-activity relationship (SAR) studies to optimize the core molecule for enhanced potency and selectivity against these high-value therapeutic targets. Cellular assays to confirm on-target activity and broader toxicity profiling will also be critical next steps in the evaluation of this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, and biological evaluation of novel 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as protein tyrosine phosphatase 1B inhibitors with improved cellular efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-phenylthiazole-2-carboxylate Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of ethyl 5-phenylthiazole-2-carboxylate and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which has been successfully modified to target a range of diseases, including fungal infections and cancer. This document details the structure-activity relationships (SAR), quantitative biological data, and experimental protocols for key assays, offering a valuable resource for researchers in the field.

Core Structure and Therapeutic Potential

This compound is a heterocyclic compound featuring a central thiazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 2-position. The chemical formula is C12H11NO2S, and its molecular weight is 233.29 g/mol .[1] The inherent biological activity of the thiazole ring, a common motif in many pharmaceutical agents, makes this scaffold an attractive starting point for the development of novel therapeutics.[2] Derivatives of this core structure have shown significant promise as antifungal agents by targeting the fungal enzyme CYP51 (lanosterol 14α-demethylase) and as anticancer agents by inhibiting the c-Met kinase signaling pathway.

Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis

A significant area of research for this compound derivatives has been in the development of novel antifungal agents. These compounds often function by inhibiting CYP51, a critical enzyme in the fungal ergosterol biosynthesis pathway.[3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[5]

Quantitative Antifungal Activity Data

The following tables summarize the in vitro antifungal activity of various this compound derivatives and analogues against a range of fungal pathogens.

Table 1: Antifungal Activity (MIC in μg/mL) of 2-Phenylthiazole CYP51 Inhibitors [6]

| Compound | C. albicans | C. tropicalis | C. neoformans | C. parapsilosis | C. glabrata | C. krusei |

| SZ-C14 (Lead) | 1-16 | - | - | - | - | - |

| A1 | - | - | - | - | - | - |

| B9 | Potent activity | Moderate activity | Potent activity | Potent activity | Potent activity | Potent activity |

Note: Specific MIC values for A1 and more detailed values for B9 were not fully provided in the source material.

Table 2: Antifungal Activity (EC50 in μg/mL) of Phenylthiazole Derivatives with Acylhydrazone Moiety against Magnaporthe oryzae [7]

| Compound | EC50 (μg/mL) |

| E4 | 1.66 |

| E10 | 2.01 |

| E14 | 2.26 |

| E17 | 1.45 |

| E23 | 1.50 |

| E26 | 1.29 |

| E27 | 2.65 |

| Isoprothiolane (Control) | 3.22 |

| Phenazine-1-carboxylic acid (Control) | 27.87 |

Table 3: Antibacterial and Antifungal Activity (EC50 in μg/mL) of Phenylthiazole Derivatives with 1,3,4-Thiadiazole Thione Moiety [8]

| Compound | R. solanacearum (EC50) | S. sclerotiorum (EC50) |

| 5b | - | 0.51 |

| 5k | 2.23 | - |

| E1 (Reference) | 69.87 | 0.22 |

| Thiodiazole copper (Control) | 52.01 | - |

| Carbendazim (Control) | - | 0.57 |

Experimental Protocol: Antifungal Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on the M27-A3 protocol.[6]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungal strain.

Materials:

-

Test compounds

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

-

RPMI 1640 medium with L-glutamine, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Incubator

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium.

-

Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in RPMI 1640 medium in a 96-well plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control, as determined by visual inspection or by reading the optical density at a specific wavelength.

-

Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis

The following diagram illustrates the mechanism of action of phenylthiazole derivatives as CYP51 inhibitors.

Anticancer Activity: Targeting the c-Met Kinase Pathway

Derivatives of this compound have also emerged as promising inhibitors of the c-Met receptor tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in various cancers.[9][10]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro inhibitory activity of a thiazole carboxamide derivative against c-Met kinase.

Table 4: c-Met Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) |

| 51am | c-Met | Data not specified in provided search results |

Note: While the source mentions that compound 51am was the most promising inhibitor in biochemical and cellular assays, the specific IC50 value was not provided in the available search snippets.

Experimental Protocol: c-Met Kinase Inhibition Assay

The following is a generalized protocol for a c-Met kinase inhibition assay.

Objective: To determine the in vitro potency of a test compound in inhibiting c-Met kinase activity.

Materials:

-

Recombinant human c-Met kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP

-

Test compound

-

Assay buffer (e.g., HEPES, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare a solution of c-Met kinase and the kinase substrate in assay buffer.

-

-

Kinase Reaction:

-

Add the diluted test compound or vehicle control to the wells of an assay plate.

-

Add the c-Met kinase/substrate solution to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and detect the amount of product formed using a suitable detection reagent according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathway: Inhibition of the c-Met Pathway

The following diagram illustrates the c-Met signaling pathway and its inhibition by phenylthiazole derivatives.

Synthesis of this compound and Derivatives

The synthesis of the this compound core and its derivatives typically involves the Hantzsch thiazole synthesis or variations thereof.

General Synthetic Workflow

The following diagram outlines a common synthetic route to produce derivatives of this compound.

References

- 1. This compound | C12H11NO2S | CID 12830686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors | Semantic Scholar [semanticscholar.org]

- 5. Structure-Functional Characterization of Cytochrome P450 Sterol 14α-Demethylase (CYP51B) from Aspergillus fumigatus and Molecular Basis for the Development of Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. c-MET [stage.abbviescience.com]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-phenylthiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of Ethyl 5-phenylthiazole-2-carboxylate. This document is intended to be a valuable resource for researchers and professionals involved in the development of pharmaceuticals and other chemical entities incorporating this molecule.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, a common scaffold in medicinal chemistry. The physicochemical properties of this molecule, particularly its solubility and stability, are critical parameters that influence its biological activity, formulation development, and overall therapeutic potential. This guide summarizes the known quantitative data, outlines detailed experimental protocols for its determination, and provides insights into its likely stability profile based on its chemical structure.

Solubility Profile

The solubility of a compound is a crucial factor in its absorption, distribution, metabolism, and excretion (ADME) profile. Currently, publicly available quantitative solubility data for this compound is limited.

Table 1: Quantitative Solubility Data for this compound

| Solvent System | Solubility | Method | Reference |

| Water | 0.0691 mg/mL | Not Specified | [Data from supplier] |

| Chloroform | Soluble | Qualitative | [Data from supplier] |

| Chlorobenzene | Soluble | Qualitative | [Data from supplier] |

| Dichlorobenzene | Soluble | Qualitative | [Data from supplier] |

| Other Organic Solvents | Data Not Available | - | - |

Note: The aqueous solubility value is provided without experimental details or verification. The solubility in chlorinated solvents is noted qualitatively and lacks quantitative measurement. Further experimental determination is highly recommended.

A robust and reproducible method for determining the solubility of this compound in various solvents is the equilibrium shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a range of aqueous and organic solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid ensures that equilibrium with the dissolved state is achieved.

-

Add a known volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high concentration readings.

-

-

Quantitative Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

Calculation: Solubility (mg/mL) = (Concentration from HPLC analysis) x (Dilution factor)

Stability Profile

Potential Degradation Pathways:

-

Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid and ethanol. The rate of hydrolysis is expected to be dependent on pH and temperature.

-

Photodegradation: Thiazole-containing compounds can be sensitive to light. Exposure to UV or visible light may induce degradation, leading to the formation of photoproducts.

-

Oxidation: While the thiazole ring is generally stable, oxidative degradation could occur under harsh conditions or in the presence of oxidizing agents.

-

Thermal Degradation: Elevated temperatures can promote the degradation of the molecule.

Table 2: Illustrative Stability Data for this compound (Hypothetical Data)

| Condition | Storage Period | Assay (% Initial) | Degradants Observed |

| 25°C / 60% RH | 3 Months | Data Not Available | - |

| 40°C / 75% RH | 1 Month | Data Not Available | - |

| Photostability (ICH Q1B) | - | Data Not Available | - |

| 0.1 N HCl (aq) | 24 hours | Data Not Available | - |

| 0.1 N NaOH (aq) | 24 hours | Data Not Available | - |

| 3% H₂O₂ (aq) | 24 hours | Data Not Available | - |

Note: This table is for illustrative purposes only. Experimental data is required to determine the actual stability profile.

To accurately assess the stability of this compound, a stability-indicating analytical method, typically HPLC, must be developed and validated. Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of the analytical method.

Objective: To develop a stability-indicating HPLC method and perform forced degradation studies to understand the degradation pathways of this compound.

Materials:

-

This compound

-

HPLC system with a photodiode array (PDA) or UV detector

-

HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, methanol, water with buffers)

-

Acids (e.g., hydrochloric acid, sulfuric acid)

-

Bases (e.g., sodium hydroxide)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

-

HPLC Method Development:

-

Develop a reversed-phase HPLC method capable of separating the parent compound from potential impurities and degradation products.

-

Optimize parameters such as mobile phase composition, pH, column temperature, and flow rate to achieve good resolution and peak shape.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat (e.g., at 60-80 °C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and keep at room temperature or heat for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for a defined period.

-

Photodegradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light.

-

-

Analysis of Stressed Samples:

-

Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

-

Use a PDA detector to assess peak purity and to obtain UV spectra of the parent peak and any degradation products.

-

Aim for approximately 5-20% degradation of the parent compound to ensure that significant degradation products are formed without complete loss of the parent peak.

-

-

Method Validation:

-

Validate the stability-indicating HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

-

Conclusion

The available data on the solubility and stability of this compound is currently limited, highlighting the need for comprehensive experimental evaluation. This guide provides a framework for researchers and drug development professionals to systematically determine these critical physicochemical properties. By following the detailed protocols for solubility assessment and stability-indicating method development, a robust data package can be generated to support further development of this promising compound. The structural characteristics suggest that hydrolysis of the ester and potential photosensitivity are key areas to investigate in stability studies.

Analysis of Ethyl 5-phenylthiazole-2-carboxylate: A Case of Undetermined Crystal Structure

A comprehensive investigation into the crystal structure of Ethyl 5-phenylthiazole-2-carboxylate reveals a notable absence of publicly available crystallographic data. Despite extensive searches of chemical and crystallographic databases, no definitive single-crystal X-ray diffraction studies have been reported for this specific compound. This precludes a detailed analysis of its solid-state conformation, intermolecular interactions, and precise molecular geometry, which are fundamental for a thorough understanding of its physicochemical properties and potential applications in drug development and materials science.

While basic information regarding this compound, such as its molecular formula (C₁₂H₁₁NO₂S) and computed properties, is accessible through resources like PubChem, the critical experimental data derived from a crystal structure analysis remains elusive. Such data would typically include unit cell parameters, space group, bond lengths, bond angles, and torsion angles, all of which are essential for a complete structural characterization.

In the absence of a determined crystal structure for the title compound, this guide will outline the methodologies and data presentation that would be conventional for such an analysis, drawing upon examples from structurally related thiazole derivatives for which crystallographic data are available.

Hypothetical Experimental Protocols

Should a crystal structure analysis of this compound be undertaken, the experimental workflow would generally encompass the following key stages: synthesis of the compound, crystallization to obtain single crystals of suitable quality, and subsequent analysis by single-crystal X-ray diffraction.

Synthesis and Crystallization Workflow

The synthesis of this compound would likely be followed by a purification step, such as column chromatography or recrystallization, to achieve high purity. The subsequent and often challenging step is the growth of single crystals suitable for X-ray diffraction. A variety of techniques can be employed for this purpose.

Figure 1. A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of a small molecule like this compound.

Experimental Details for X-ray Data Collection and Structure Refinement:

A suitable single crystal would be mounted on a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα). Data collection is typically performed at a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations. The collected diffraction data are then processed to solve and refine the crystal structure using specialized software. The final refined structure provides the atomic coordinates, which are used to calculate bond lengths, angles, and other geometric parameters.

Data Presentation: A Template for Future Findings

If the crystallographic data for this compound were available, it would be summarized in tables for clarity and ease of comparison. The following tables serve as templates for how such data would be presented.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₂H₁₁NO₂S |

| Formula weight | 233.29 |

| Temperature | TBD |

| Wavelength | TBD |

| Crystal system | TBD |

| Space group | TBD |

| Unit cell dimensions | a = TBD Å, α = TBD ° |

| b = TBD Å, β = TBD ° | |

| c = TBD Å, γ = TBD ° | |

| Volume | TBD ų |

| Z | TBD |

| Density (calculated) | TBD Mg/m³ |

| Absorption coefficient | TBD mm⁻¹ |

| F(000) | TBD |

| Crystal size | TBD x TBD x TBD mm³ |

| Theta range for data collection | TBD to TBD ° |

| Index ranges | TBD ≤ h ≤ TBD, TBD ≤ k ≤ TBD, TBD ≤ l ≤ TBD |

| Reflections collected | TBD |

| Independent reflections | TBD [R(int) = TBD] |

| Completeness to theta = TBD° | TBD % |

| Absorption correction | TBD |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | TBD / TBD / TBD |

| Goodness-of-fit on F² | TBD |

| Final R indices [I>2sigma(I)] | R1 = TBD, wR2 = TBD |

| R indices (all data) | R1 = TBD, wR2 = TBD |

| Largest diff. peak and hole | TBD and TBD e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)

| Bond | Length (Å) | Angle | Degree (°) |

| S(1)-C(2) | TBD | C(2)-N(3)-C(4) | TBD |

| S(1)-C(5) | TBD | C(5)-S(1)-C(2) | TBD |

| N(3)-C(2) | TBD | S(1)-C(2)-N(3) | TBD |

| N(3)-C(4) | TBD | S(1)-C(5)-C(4) | TBD |

| C(4)-C(5) | TBD | N(3)-C(4)-C(5) | TBD |

| C(2)-C(6) | TBD | S(1)-C(2)-C(6) | TBD |

| C(5)-C(7) | TBD | N(3)-C(2)-C(6) | TBD |

Signaling Pathways and Logical Relationships

As there is no specific biological activity or signaling pathway directly associated with this compound in the available literature, a diagrammatic representation in this context would be purely speculative. However, for many thiazole-containing compounds, their biological activity stems from their ability to interact with specific protein targets. A hypothetical logical relationship for drug discovery and development based on this scaffold is presented below.

Figure 2. A simplified logical workflow for the development of bioactive compounds from a core chemical scaffold like a thiazole derivative.

Conclusion and Future Directions

The absence of a determined crystal structure for this compound represents a significant gap in the scientific literature. The experimental determination of its three-dimensional structure is a prerequisite for a deeper understanding of its properties. Researchers in the fields of medicinal chemistry and materials science are encouraged to pursue the synthesis, crystallization, and crystallographic analysis of this compound. The resulting data would be invaluable for computational modeling, structure-activity relationship studies, and the rational design of novel functional molecules based on the phenylthiazole scaffold. Until such a study is published, a comprehensive technical guide on its crystal structure remains an endeavor for the future.

Theoretical Exploration of Ethyl 5-phenylthiazole-2-carboxylate: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of Ethyl 5-phenylthiazole-2-carboxylate. While dedicated theoretical studies on this specific molecule are not extensively available in public literature, this document synthesizes methodologies and findings from closely related phenylthiazole derivatives to offer a predictive framework for its analysis. The guide covers fundamental physicochemical properties, detailed computational protocols for Density Functional Theory (DFT) and molecular docking studies, and predicted electronic and binding characteristics. Visual workflows and potential signaling pathway interactions are presented to further guide research and development efforts.

Introduction

This compound is a heterocyclic compound featuring a core thiazole ring, a versatile scaffold in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The phenyl and ethyl carboxylate substitutions on the thiazole ring are expected to significantly influence its physicochemical properties, reactivity, and biological target interactions. Theoretical and computational studies are invaluable tools for elucidating the electronic structure, predicting reactivity, and simulating interactions with biological macromolecules, thereby accelerating the drug discovery and development process. This guide outlines the key theoretical methodologies that can be applied to understand the molecular characteristics of this compound.

Physicochemical and Spectral Properties

A summary of the known physicochemical and spectral data for this compound is presented below. This information is crucial for the initial characterization and as a reference for computational models.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₂S |

| Molecular Weight | 233.29 g/mol |

| CAS Number | 58333-72-5 |

| IUPAC Name | ethyl 5-phenyl-1,3-thiazole-2-carboxylate |

| Physical Description | Golden-yellow solid[1] |

| Melting Point | 70–72 °C[1] |

| Infrared (IR) Spectrum (KBr, νmax/cm⁻¹) | 3434, 2974, 1702, 1518, 1476, 1446, 1419, 1392, 1364, 1296, 1164, 1118, 1086, 1016, 861, 760, 690, 610, 555[1] |

Theoretical Studies on Analogous Phenylthiazole Derivatives

Due to the limited availability of specific theoretical studies on this compound, this section summarizes findings from analogous phenylthiazole and thiazole carboxylate derivatives. These studies provide a strong basis for predicting the behavior of the target molecule.

| Theoretical Parameter | Analogous Compound(s) | Key Findings & Predicted Values |

| HOMO Energy | Substituted Thiazole Derivatives | Predicted to be in the range of -5.5 to -6.5 eV. The HOMO is likely localized on the phenyl and thiazole rings, indicating these are the primary sites for electron donation. |

| LUMO Energy | Substituted Thiazole Derivatives | Predicted to be in the range of -0.8 to -2.0 eV. The LUMO may be distributed across the thiazole and carboxylate groups, suggesting these as electron-accepting regions. |

| HOMO-LUMO Energy Gap (ΔE) | Substituted Thiazole Derivatives | Expected to be around 4.0 - 5.0 eV. A smaller energy gap suggests higher chemical reactivity. |

| Molecular Docking Scores | Phenylthiazole derivatives targeting various enzymes | Against targets like c-Met kinase or CYP51, docking scores for similar compounds range from -8.4 to -9.6 kcal/mol, indicating potentially strong binding affinity. |

| ADMET Properties | Various Phenylthiazole Derivatives | Generally predicted to have good drug-likeness properties, adhering to Lipinski's rule of five and showing acceptable absorption and metabolism profiles in silico. |

Experimental and Computational Protocols

This section details the standard methodologies employed in the theoretical analysis of thiazole derivatives, which are directly applicable to this compound.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Protocol:

-

Molecular Geometry Optimization: The initial 3D structure of this compound is built using molecular modeling software. The geometry is then optimized to find the lowest energy conformation.

-

Computational Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a commonly used and reliable method for such calculations.

-

Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a good balance between accuracy and computational cost.

-

Software: Gaussian 09 or similar quantum chemistry software packages are used to perform the calculations.

-

Calculated Properties:

-

Optimized molecular geometry (bond lengths, bond angles, dihedral angles).

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO-LUMO energy gap.

-

Molecular Electrostatic Potential (MEP) maps to visualize charge distribution and predict reactive sites.

-

Mulliken atomic charges.

-

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol:

-

Ligand Preparation: The optimized 3D structure of this compound obtained from DFT calculations is used. Charges are assigned, and the file is converted to a suitable format (e.g., PDBQT).

-

Target Protein Preparation: A crystal structure of the target protein (e.g., c-Met kinase, PDB ID: 3DKF) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.

-

Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.

-

Docking Software: AutoDock Vina is a widely used and effective tool for molecular docking.

-

Analysis: The results are analyzed to identify the binding poses with the lowest binding energy (highest affinity). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues are visualized and examined.

Visualizations

Workflow for Theoretical Analysis

Caption: A generalized workflow for the in-silico analysis of small molecules.

Potential Signaling Pathway Involvement

Given that phenylthiazole derivatives have been investigated as c-Met kinase inhibitors, the following diagram illustrates a simplified representation of the c-Met signaling pathway that could be a target for this compound.

Caption: A simplified c-Met signaling pathway, a potential target for inhibition.

Conclusion

While direct experimental and theoretical data on this compound is emerging, a robust framework for its in-silico analysis can be constructed from studies on analogous compounds. The computational protocols outlined in this guide for DFT calculations and molecular docking provide a solid foundation for predicting its electronic properties, reactivity, and potential as a bioactive agent. The presented workflows and pathway diagrams offer a roadmap for future research, highlighting the potential of this molecule as a scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition. Further experimental validation is essential to confirm these theoretical predictions and to fully elucidate the pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-phenylthiazole-2-carboxylate via Suzuki Coupling Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenylthiazole-2-carboxylate scaffold is a key structural motif in a variety of pharmacologically active compounds, exhibiting a range of biological activities. The efficient synthesis of these derivatives is therefore of significant interest in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the creation of biaryl systems. This reaction offers high functional group tolerance, generally good to excellent yields, and the use of commercially available and relatively stable boronic acid reagents.[1][2]

This document provides detailed application notes and a generalized protocol for the synthesis of Ethyl 5-phenylthiazole-2-carboxylate via the Suzuki coupling of Ethyl 5-bromothiazole-2-carboxylate with phenylboronic acid.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[1] In the synthesis of this compound, Ethyl 5-bromothiazole-2-carboxylate is coupled with phenylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.[1]

Data Presentation: Optimized Reaction Conditions for Suzuki Coupling of Thiazole Derivatives

The following table summarizes typical reaction conditions for the Suzuki coupling of thiazole derivatives with arylboronic acids, based on literature precedents for similar substrates. These conditions can serve as a starting point for the optimization of the synthesis of this compound.

| Entry | Thiazole Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-bromo-2-methylthiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 78 | [3] |

| 2 | 5-bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester | (4-methoxyphenyl)boronic acid | Pd(OAc)₂ (10) | Xantphos (20) | N-Methylmorpholine | Toluene/H₂O | RT | 7 | High | [4] |

| 3 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME | 80 | 2 | 84-95 | [5] |

| 4 | 2-acetyl-5-bromothiophene | Phenylboronic acid | Benzothiazole-based Pd(II)-precatalyst (0.25) | - | KOH | H₂O | MW | 0.25 | 98 | [6][7] |

| 5 | 5-iodovanillin | Phenylboronic acid | Pd(OAc)₂ (1) | - | Amberlite IRA-400(OH) | H₂O/Ethanol | 60 | 1-2 | - | [1] |

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Materials:

-

Ethyl 5-bromothiazole-2-carboxylate

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, Pd(PPh₃)₄)

-

Ligand (if required, e.g., Xantphos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)

-

Degassed water

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask or round-bottom flask, condenser)

-

Magnetic stirrer and heating mantle/oil bath

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser, add Ethyl 5-bromothiazole-2-carboxylate (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane) and degassed water (if using a biphasic system). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%) and ligand (if necessary) to the reaction mixture.

-

Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C) for the specified time (2-24 hours). The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Catalytic Cycle of the Suzuki Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for the Synthesis of this compound

Caption: Step-by-step workflow for the synthesis of this compound.

References

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. tcichemicals.com [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Use of "Ethyl 5-phenylthiazole-2-carboxylate" in Antifungal Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of "Ethyl 5-phenylthiazole-2-carboxylate" as a potential antifungal agent. While direct antifungal activity data for this specific compound is limited in publicly available literature, the phenylthiazole scaffold is a well-established and promising core for the development of novel antifungal drugs. This document leverages data from structurally related compounds and established methodologies to guide researchers in the evaluation of this and similar molecules.

Introduction to the Phenylthiazole Scaffold in Antifungal Research

The phenylthiazole moiety is a key structural feature in several biologically active compounds, including some approved antifungal drugs.[1] Derivatives of this scaffold have demonstrated potent activity against a broad spectrum of fungal pathogens, including clinically relevant yeasts like Candida and Cryptococcus species, as well as various plant-pathogenic fungi.[2][3] The emergence of drug-resistant fungal strains necessitates the exploration of new chemical entities, and the phenylthiazole class represents a promising avenue for the discovery of next-generation antifungal agents.

Compound of Interest: this compound

This compound is a representative member of the phenylthiazole family. Its structural features, including the aromatic phenyl ring and the thiazole core, are common to many antifungal compounds. The ethyl carboxylate group at the 2-position offers a potential site for modification to optimize pharmacokinetic and pharmacodynamic properties. While extensive antifungal data for this specific molecule is not yet published, its structural similarity to other active phenylthiazole derivatives makes it a compound of significant interest for screening and further development.

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Many antifungal agents containing a thiazole ring, particularly those with an azole-like structure, function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of membrane homeostasis results in the inhibition of fungal growth and, in many cases, cell death.